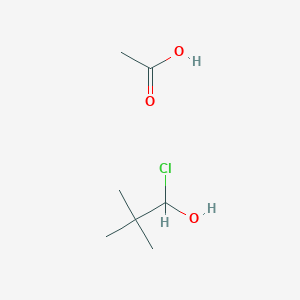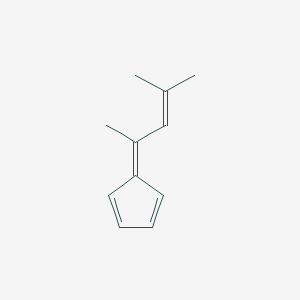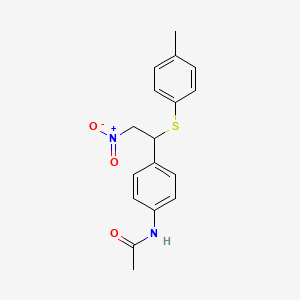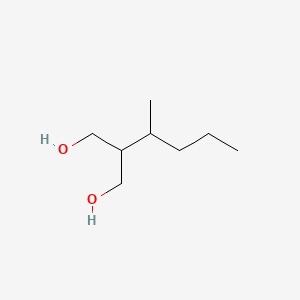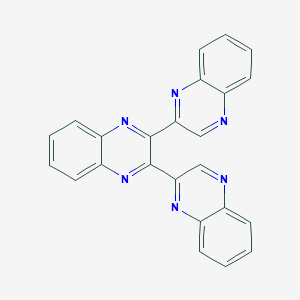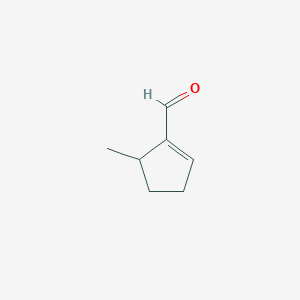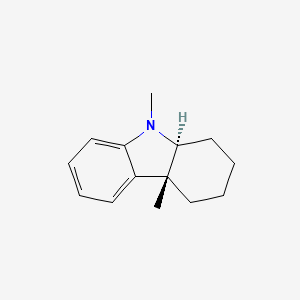
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chiral compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(4aR,9aS,9bR)-4a,6,6,9a-Tetramethyl-trans-perhydroindano[2,1-c]pyran: Similar in structure but with additional methyl groups and a different ring system.
(4aR,9aS)-4a,9,9-Trimethyl-1,2,3,4,4a,9,9a,10-octahydroanthracene: Another related compound with a different ring structure and additional methyl groups.
Uniqueness
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific stereochemistry and the presence of two methyl groups at the 4a and 9 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
20890-47-5 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
(4aR,9aS)-4a,9-dimethyl-2,3,4,9a-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H19N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8,13H,5-6,9-10H2,1-2H3/t13-,14+/m0/s1 |
Clave InChI |
YZYUFXQJVUTBSD-UONOGXRCSA-N |
SMILES isomérico |
C[C@]12CCCC[C@@H]1N(C3=CC=CC=C23)C |
SMILES canónico |
CC12CCCCC1N(C3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)


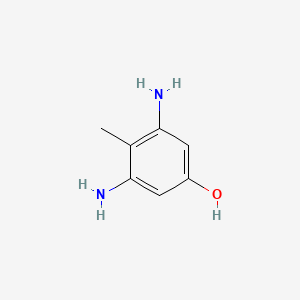

![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
